molecular formula C5H11ClN2O B2504741 1-Amino-N-methylcyclopropane-1-carboxamide;hydrochloride CAS No. 2193058-19-2

1-Amino-N-methylcyclopropane-1-carboxamide;hydrochloride

Cat. No. B2504741
CAS RN: 2193058-19-2
M. Wt: 150.61
InChI Key: AOKFEWFWPMUSFS-UHFFFAOYSA-N
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Description

1-Amino-N-methylcyclopropane-1-carboxamide; hydrochloride is a derivative of 1-aminocyclopropanecarboxylic acid (ACPC), which is known to be a high-affinity ligand at strychnine-insensitive glycine receptors. ACPC and its derivatives have been shown to exhibit partial agonist properties and have potential antidepressant and anxiolytic effects in animal models . These compounds have been studied for their ability to penetrate the central nervous system and their oral availability, which is crucial for their potential therapeutic use .

Synthesis Analysis

The synthesis of 1-aminocyclopropanecarboxylic acid derivatives, including the N-methyl variant, involves various methods. One approach is the use of sulfur ylide cyclopropanation of dehydroamino acid derivatives, which allows for the synthesis of aminocyclopropanes with reasonable diastereoselection and good yields . Another method includes the "diazo-addition" method, which starts from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors to produce various substituted cyclopropaneamino acids . Additionally, the synthesis of individual stereoisomers of these derivatives can be achieved through diastereoselective processes or using enantiomerically pure starting compounds .

Molecular Structure Analysis

The molecular structure of 1-aminocyclopropanecarboxylic acid derivatives has been elucidated through crystal structure determination. For instance, the crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant antiproliferative activity against some cancer cell lines . The configuration of the cyclopropane rings and the disposition of attached atoms play a crucial role in the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-aminocyclopropanecarboxylic acid derivatives includes their transformation into compounds with potential biological activities. For example, the conversion of 1-aminocyclopropane-1-carboxylic acid into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves indicates a role in the ethylene biosynthesis pathway in plants . Furthermore, the alkylation of purine and pyrimidine derivatives with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate has led to the synthesis of novel compounds with unique molecular conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminocyclopropanecarboxylic acid derivatives are influenced by their molecular structure. The lipophilicity of these compounds, as indicated by the more lipophilic ACPC methyl ester, affects their potency and duration of action in biological assays . The steric effects of the alicyclic amino acid in peptide derivatives have also been compared to those of their open-chain congeners, which is important for understanding their interactions with biological targets .

Scientific Research Applications

  • Synthesis and Chemical Properties : The synthesis of cyclopropane amino acids, including derivatives of 1-aminocyclopropane carboxyclic acid (ACC), has been a focus for chemists due to its relevance in both synthetic and biological chemistry. These compounds are used as enzyme inhibitors and in receptor and metabolism studies (Krass et al., 1989).

  • Binding Affinity Studies : The binding affinity of 1-Aminocyclopropane-1-carboxylic acid derivatives to certain receptors, such as glutamate receptors, has been examined, highlighting their potential in neurochemical research (Spadoni et al., 1993).

  • Role in Ethylene Biosynthesis : 1-Aminocyclopropane-1-carboxylic acid is a precursor of ethylene in plants. Research has focused on its metabolism, such as the conversion into 1-(malonylamino)cyclopropane-1-carboxylic acid, which plays a role in plant physiology (Hoffman et al., 1982).

  • Potential Therapeutic Applications : Derivatives of 1-aminocyclopropanecarboxylic acid have been evaluated for potential antidepressant properties, suggesting their use in pharmacological research (Bonnaud et al., 1987).

  • Enzymatic Inhibition Studies : Compounds like 1-Amino-2-methylenecyclopropane-1-carboxylic acid have been studied as inhibitors for certain bacterial enzymes, contributing to our understanding of enzyme mechanisms and potential biotechnological applications (Zhao & Liu, 2002).

  • Studies on Ethylene Response in Plants : The role of 1-aminocyclopropane-1-carboxylic acid in ethylene response mechanisms in plants has been extensively studied. This includes research on its synthesis, transport, and metabolism, providing insights into plant growth and stress responses (Vanderstraeten & Van Der Straeten, 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-amino-N-methylcyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKFEWFWPMUSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193058-19-2
Record name 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride
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